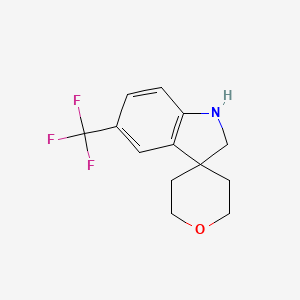

![molecular formula C17H18N4O2S2 B2643689 N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210428-48-0](/img/structure/B2643689.png)

N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

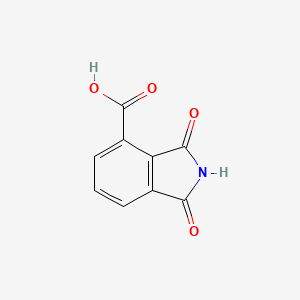

“N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound that incorporates a thiophene species . Thiophene is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of such compounds often involves coupling reactions with different nucleophiles and electrophiles . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “this compound” is complex and would be derived from its spectral information . The thiophene nucleus is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and would depend on the specific conditions and reactants used. For instance, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific molecular structure. For instance, due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学的研究の応用

Antitumor Properties

Compounds structurally related to N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been synthesized and shown promise in the search for new anticancer agents. For example, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides exhibited significant antitumor properties, highlighting the potential of such compounds in cancer therapy research (Horishny et al., 2020).

Antimicrobial Activity

The antimicrobial activity of compounds containing morpholine and thiazole moieties has been extensively explored. A study on the design and synthesis of 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents revealed that some of these compounds possess good to moderate antimicrobial activity (Sahin et al., 2012). This suggests the potential of this compound for similar applications.

Drug Discovery and Molecular Docking Studies

Molecular docking studies have been used to search for potential antihypertensive drugs among compounds containing morpholine and thiazole structures. These studies have identified promising candidates for experimental screening based on their interaction with biotargets such as angiotensin-converting enzyme and angiotensin II receptor (Drapak et al., 2019). Such methodologies could be applied to explore the therapeutic potential of this compound in cardiovascular diseases.

作用機序

The mechanism of action of “N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” would depend on its specific application. For example, thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Safety and Hazards

将来の方向性

The future directions for “N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” could involve its use in various applications such as in the development of ternary polymer solar cells . The use of such compounds as a third component material in these cells has been demonstrated as an emerging strategy to improve the power conversion efficiencies .

特性

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c22-17(12-3-4-13-14(10-12)20-25-19-13)18-11-15(16-2-1-9-24-16)21-5-7-23-8-6-21/h1-4,9-10,15H,5-8,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWNBTNHSXBJIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)